4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-19-15-16-22(32-2)24-25(19)33-26(27-24)28(18-20-10-5-3-6-11-20)23(29)14-9-17-34(30,31)21-12-7-4-8-13-21/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNAGBIOCONEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that incorporates a benzothiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features:
- A benzenesulfonyl group which enhances solubility and reactivity.
- A benzothiazole ring that contributes to its biological activity.
Biological Activity Overview
The biological activities associated with benzothiazole derivatives, including this compound, have been extensively studied. Key areas of activity include:
- Anticancer Properties : Benzothiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in A431 and A549 cancer cells .
- Anti-inflammatory Effects : Research indicates that certain benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
- Mechanistic Insights : Studies have shown that these compounds can inhibit critical signaling pathways involved in cancer cell survival, such as AKT and ERK pathways. This dual action not only targets cancer cells but also modulates the inflammatory environment that aids tumor progression .
Case Studies
- Study on Anticancer Activity : A recent study synthesized various benzothiazole derivatives, including compounds structurally related to this compound. The active compounds were tested for their ability to inhibit the proliferation of cancer cells and showed promising results in reducing cell viability at low concentrations .
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of benzothiazole derivatives. It was found that modifications to the benzothiazole structure enhanced their ability to lower inflammatory markers in vitro .
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with benzenesulfonyl group | Anticancer, anti-inflammatory |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Similar core structure | Significant inhibition of cancer cell proliferation |
| Compound 4l | Modified benzothiazole derivative | Enhanced antiproliferative effects against pancreatic cancer |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Containing Sulfonamides
Target Compound vs. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidine-1-sulfonyl)benzamide (BB09125)
- Structural Differences :
- Molecular Weight :
- The pyrrolidine-sulfonyl group in BB09125 introduces a cyclic amine, which could alter hydrogen-bonding interactions compared to the planar benzenesulfonyl group in the target .
Target vs. 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
- Key Distinctions: Target: Sulfonyl (-SO₂-) linkage vs. sulfanyl (-S-) in the ECHEMI compound ().
Sulfonamides with Aromatic Substituents
Target vs. N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structural Overlaps : Both contain a benzenesulfonyl group and methoxy-substituted aromatic rings.
- Differences: The target’s benzothiazole core replaces the 4-methoxyphenyl group in ’s compound. No such data is available for the target compound.
Target vs. Hydrazinecarbothioamides and Triazoles ()
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
